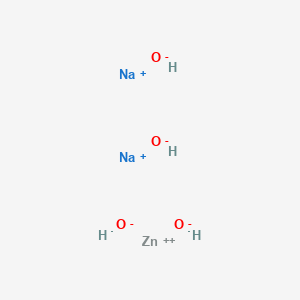
3-Ethyl-2-methylheptane
Vue d'ensemble
Description
3-Ethyl-2-methylheptane is a chemical compound with the molecular formula C10H22 . It is also known by other names such as 2-Methyl-3-ethylheptane .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-2-methylheptane consists of a chain of seven carbon atoms, with an ethyl group (C2H5) attached to the third carbon atom and a methyl group (CH3) attached to the second carbon atom . The molecular weight of this compound is 142.2817 g/mol .
Physical And Chemical Properties Analysis
3-Ethyl-2-methylheptane has a molecular weight of 142.28 g/mol . It has a density of 0.7±0.1 g/cm3, a boiling point of 161.9±7.0 °C at 760 mmHg, and a vapor pressure of 2.9±0.1 mmHg at 25°C . The compound has a molar refractivity of 48.3±0.3 cm3 . It has no hydrogen bond donors or acceptors, and it has five freely rotating bonds .
Applications De Recherche Scientifique
Metabolism in Rats : A study on the metabolism of 3-methylheptane (3-MH), a structurally similar compound, in rats, found various urinary metabolites, indicating its moderate ability to induce hyaline droplet nephropathy, a type of kidney damage. This suggests potential implications for the study of 3-Ethyl-2-methylheptane in environmental and health contexts (Serve et al., 1993).
Biodegradation of Iso-Alkanes : Research on the biodegradation of iso-alkanes under methanogenic conditions, including compounds like 3-methylhexane and 3-ethylhexane, can provide insights into the environmental fate and biodegradation pathways of similar compounds like 3-Ethyl-2-methylheptane (Abu Laban et al., 2015).
Synthesis from 2-Ethyl-1-hexene : The synthesis of 3-methoxy-3-methylheptane from 2-ethyl-1-hexene and methanol provides information on chemical processes relevant to synthesizing derivatives of 3-Ethyl-2-methylheptane (Karinen & Krause, 2000).
Autoignition Studies : An experimental and modeling study of the autoignition of 3-methylheptane offers data on the combustion properties of similar branched alkanes, which can be important in fuel applications (Wang et al., 2013).
Combustion Chemistry : Research on the oxidation of 3-methylheptane in a jet-stirred reactor contributes to understanding the combustion chemistry of large hydrocarbons, relevant to the potential combustion behavior of 3-Ethyl-2-methylheptane (Karsenty et al., 2012).
Propriétés
IUPAC Name |
3-ethyl-2-methylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMJCVVUYDKHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871231 | |
| Record name | 3-Ethyl-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-methylheptane | |
CAS RN |
14676-29-0 | |
| Record name | 3-Ethyl-2-methylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)



